6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione
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Overview
Description
It can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism makes urapidil effective in preventing reflex tachycardia in patients, and it is primarily used in the treatment of hypertensive crises and perioperative hypertension .
Preparation Methods
The synthesis of urapidil involves several steps. One of the improved synthetic routes starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-methylbenzenesulfonate is cast directly for the subsequent reaction without further purification . The overall yield of this route is about 45% .
Chemical Reactions Analysis
Urapidil undergoes various chemical reactions, including:
Oxidation: Urapidil can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups present in urapidil.
Substitution: Urapidil can undergo substitution reactions, particularly involving the piperazine ring and the methoxyphenyl group.
Common reagents and conditions used in these reactions include triethylamine, hydrochloric acid, and ammonium solution . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Urapidil has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and analogs for studying structure-activity relationships.
Medicine: Urapidil is primarily used as an antihypertensive agent in clinical settings.
Industry: Urapidil is used in the industrial production of antihypertensive medications.
Mechanism of Action
Urapidil exerts its effects by acting as an α-blocker, which lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This mechanism prevents reflex tachycardia in patients, making it effective in treating hypertensive crises and perioperative hypertension .
Comparison with Similar Compounds
Urapidil is unique due to its dual mechanism of action as an α-blocker and 5HT-1A receptor activator . Similar compounds include:
Prazosin: Another α-blocker used to treat hypertension, but it does not have the 5HT-1A receptor activation property.
Doxazosin: Similar to prazosin, it is used for hypertension but lacks the central antihypertensive activity of urapidil.
Terazosin: Another α-blocker with similar uses but without the ability to cross the blood-brain barrier and activate the 5HT-1A receptor.
Urapidil’s ability to prevent reflex tachycardia and its central antihypertensive activity make it a unique and valuable compound in the treatment of hypertension .
Properties
Molecular Formula |
C20H31N5O3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H31N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,18,21H,6,9-15H2,1-3H3 |
InChI Key |
JADHGQADRLAYCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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